N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt hydrate, 85

Description

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt hydrate, 85 is a chelating agent widely used in various industrial and scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in processes such as electroless copper plating and metal ion separation .

Properties

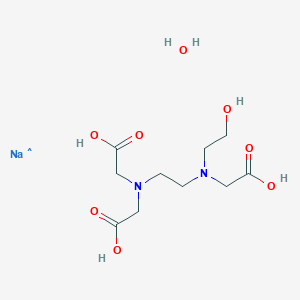

Molecular Formula |

C10H20N2NaO8 |

|---|---|

Molecular Weight |

319.26 g/mol |

InChI |

InChI=1S/C10H18N2O7.Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;1H2 |

InChI Key |

HLDLPVAWDLKDIB-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt hydrate typically involves the reaction of ethylenediamine with ethyl chloroacetate to form N-(2-chloroethyl)ethylenediamine. This intermediate is then reacted with sodium hydroxide and chloroacetic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the careful addition of reagents, temperature control, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt hydrate undergoes various chemical reactions, including complexation, substitution, and chelation. It forms stable complexes with metal ions such as iron, zinc, manganese, and uranium .

Common Reagents and Conditions

Common reagents used in reactions with this compound include thiourea and its derivatives, which enhance the deposition rate of electroless copper plating solutions . The reactions are typically carried out under aqueous conditions with controlled pH and temperature .

Major Products Formed

The major products formed from reactions involving this compound are metal chelates, which are used in various applications such as metal ion separation and waste treatment .

Scientific Research Applications

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt hydrate has a wide range of scientific research applications:

Chemistry: Used as a complexing agent to enhance the deposition rate of electroless copper plating solutions.

Medicine: Plays a role in the separation of f-elements and the treatment and disposal of nuclear waste.

Industry: Used in the preparation of fluorescent carbon dots and as an ionophore for the selective determination of iron ions

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt hydrate involves its ability to form strong 1:1 ferric chelates. These chelates can then bind to other heavy metal or alkaline earth ions, facilitating their removal or separation . The compound’s chelating properties are due to its multiple carboxylate and hydroxyl groups, which coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

- Ethylenediaminetetraacetic acid (EDTA)

- Diethylenetriaminepentaacetic acid (DTPA)

- N,N-Bis(2-hydroxyethyl)ethylenediamine

Uniqueness

Compared to similar compounds, N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt hydrate has a unique combination of hydroxyl and carboxylate groups, which enhance its chelating ability and stability with metal ions . This makes it particularly effective in applications requiring strong and stable metal chelates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.